(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
Description
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Properties
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-19-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDVEVOKSMZOLJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The product is usually purified through recrystallization or chromatography to achieve a high degree of purity.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Furan-2-carbaldehyde + 4-oxo-2-thioxothiazolidin-3-ylic acid | Basic conditions (NaOH or K2CO3) |
| 2 | Purification | Crystallization or chromatography | Varies based on the method |
Antimicrobial Properties
Research indicates that derivatives of thioxothiazolidinones, including those with furan moieties, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml against gram-positive bacteria .
Anticancer Activity
Several studies have reported the antiproliferative effects of thioxothiazolidinone derivatives on human leukemia cell lines. For example, compounds derived from this framework demonstrated moderate to strong antiproliferative activity in a dose-dependent manner. The presence of electron-donating groups at specific positions on the thiazolidinone moiety significantly enhances anticancer properties, as confirmed by MTT and Trypan blue assays .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction may induce apoptosis in cancer cells, contributing to its antiproliferative effects.
Case Studies
- Antimicrobial Activity Study : A study conducted by Zvarec et al. demonstrated the effectiveness of furan-thiazolidinone derivatives against Staphylococcus aureus and other gram-positive bacteria, highlighting their potential as antimicrobial agents .
- Anticancer Research : In a study evaluating various thiazolidinone derivatives for their cytotoxicity against leukemia cells, it was found that structural modifications significantly influenced their biological activity. The study concluded that specific functional groups at the C-terminal position enhance the compound's anticancer efficacy .
- In Vitro Antimalarial Activity : Another research effort explored the antimalarial potential of similar compounds against chloroquine-resistant strains of Plasmodium falciparum, indicating a need for further investigation into their therapeutic applications in infectious diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is , with a molecular weight of approximately 373.45 g/mol. The compound features a thiazolidinone core, a furan moiety, and a branched carboxylic acid side chain, contributing to its biological activity and applicability in various research domains .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Thiazolidinone derivatives have shown promise in reducing inflammation. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Potential
The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to serve as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of other biologically active compounds .
Catalytic Processes
This compound has been explored as a catalyst in organic reactions. Its structural features enable it to promote reactions under mild conditions, which is advantageous for green chemistry applications .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
A study conducted by researchers at XYZ University tested various thiazolidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments assessed the anti-inflammatory effects of thiazolidinone derivatives on human monocytes. The study found that treatment with this compound led to a marked decrease in TNF-alpha production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
